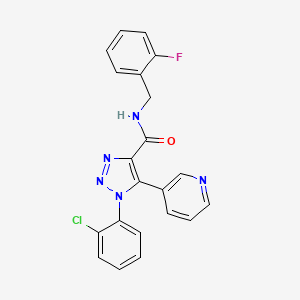

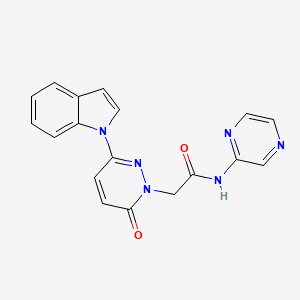

![molecular formula C9H6N2O3 B2378342 3-Formylpyrazolo[1,5-a]pyridine-2-carboxylic acid CAS No. 2219375-65-0](/img/structure/B2378342.png)

3-Formylpyrazolo[1,5-a]pyridine-2-carboxylic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

3-Formylpyrazolo[1,5-a]pyridine-2-carboxylic acid is a chemical compound with the empirical formula C8H6N2O2 . It is a derivative of pyridine-2-carboxylic acid, which is an endogenous metabolite of L-tryptophan and has been reported to possess a wide range of neuroprotective, immunological, and anti-proliferative effects within the body .

Synthesis Analysis

The synthesis of this compound can be achieved through a multi-step process. Starting with substituted pyridine as the raw material, the reaction with hydroxylamine-O-sulfonic acid yields substituted N-amino pyridine sulfate. This intermediate then undergoes a 1,3-dipolar cycloaddition reaction with ethyl propiolate to produce the ethyl ester derivative of the compound. Finally, hydrolysis in a 30% aqueous NaOH solution yields the acid .Chemical Reactions Analysis

The chemical reactions involving this compound are likely to be influenced by its functional groups. For instance, the carboxylic acid group could participate in esterification or acid-base reactions. The exact reactions would depend on the reaction conditions and the other reactants present .Scientific Research Applications

Fluorescent Molecules

Pyrazolo[1,5-a]pyrimidines-based fluorophores, which include 3-Formylpyrazolo[1,5-a]pyridine-2-carboxylic acid, are crucial tools for studying the dynamics of intracellular processes, chemosensors, and the progress of organic materials . They have been identified as strategic compounds for optical applications due to their simpler and greener synthetic methodology and tunable photophysical properties .

Bioimaging Applications

These compounds have been used in bioimaging applications. The combination of photophysical properties with biological activities allows the use of these compounds as lipid droplet biomarkers for HeLa cells (cancer cells) and L929 cells (normal cells) .

Organic Light-Emitting Devices

Fluorogenic heterocyclic compounds, including 3-Formylpyrazolo[1,5-a]pyridine-2-carboxylic acid, have been used in the development of organic light-emitting devices .

Antitumor Scaffold

Pyrazolo[1,5-a]pyrimidine derivatives, which include 3-Formylpyrazolo[1,5-a]pyridine-2-carboxylic acid, are an enormous family of N-heterocyclic compounds that possess a high impact in medicinal chemistry . They have attracted a great deal of attention due to their significant anticancer potential and enzymatic inhibitory activity .

Enzymatic Inhibitory

These compounds have shown enzymatic inhibitory activity, which could lead to new rational and efficient designs of drugs bearing the pyrazolo[1,5-a]pyrimidine core .

Fluorination Studies

The process of fluorination of 2,3-disubstituted pyrazolo[1,5-a]pyridines with N–F reagents has been studied . This could lead to the development of new fluorinated compounds with potential applications in various fields.

Future Directions

The future directions for the study and application of this compound could include further exploration of its biological activities, given the reported activities of its parent compound . Additionally, the development of more efficient and environmentally friendly synthetic methods could be a valuable area of research .

Mechanism of Action

Target of Action

Related compounds such as pyrazolo[3,4-b]quinolinones have been reported to interact with various biological targets, including gsk3 inhibitors, tubulin inhibitors, phosphoinositide 3-kinase inhibitors, and potassium channel openers .

Mode of Action

It’s known that the compound can be used as a catalyst in the synthesis of pyrazolo[3,4-b]quinolinones . The reaction proceeds through a carbocation intermediate .

Biochemical Pathways

Related compounds have been shown to influence several biological pathways, including those involved in cell proliferation and neuroprotection .

Result of Action

Related compounds have been reported to exhibit antileishmanial activity against amastigotes, antimicrobial activity, and antiproliferative activity .

Action Environment

It’s worth noting that the synthesis of related compounds has been achieved under milder conditions, suggesting that the compound may be relatively stable under a variety of environmental conditions .

properties

IUPAC Name |

3-formylpyrazolo[1,5-a]pyridine-2-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6N2O3/c12-5-6-7-3-1-2-4-11(7)10-8(6)9(13)14/h1-5H,(H,13,14) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SLDSKRIQQRCPLN-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C(=NN2C=C1)C(=O)O)C=O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6N2O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

190.16 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Formylpyrazolo[1,5-a]pyridine-2-carboxylic acid | |

CAS RN |

2219375-65-0 |

Source

|

| Record name | 3-formylpyrazolo[1,5-a]pyridine-2-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

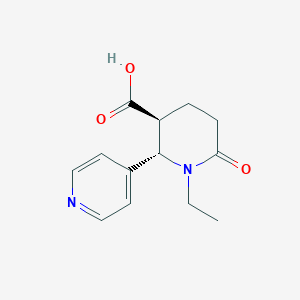

![N-(4-ethoxyphenyl)-2-((6-(hydroxymethyl)-2-(2-methoxyphenyl)-9-methyl-5H-pyrido[4',3':5,6]pyrano[2,3-d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2378259.png)

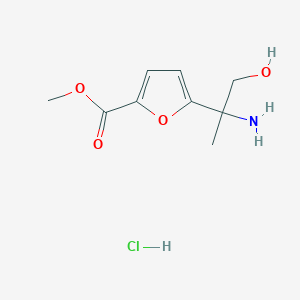

![N-(5-ethyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)-4-(methylthio)benzamide hydrochloride](/img/structure/B2378260.png)

![1-[2-Chloro-4-(trifluoromethyl)pyridine-3-carbonyl]-4-methyl-1,2,3,4-tetrahydroquinoline](/img/structure/B2378268.png)

![N-(4-acetylphenyl)-2-{[5-benzyl-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B2378270.png)

![5-Chloro-6-[4-(6-cyclobutylpyrimidin-4-yl)piperazin-1-yl]pyridine-3-carbonitrile](/img/structure/B2378275.png)

![1-[(2-Cyanophenyl)carbamoyl]ethyl 3-[4,6-dimethyl-2-(methylsulfanyl)pyrimidin-5-yl]propanoate](/img/structure/B2378279.png)

![3-(4-(3-benzyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazine-1-carbonyl)-2H-chromen-2-one](/img/structure/B2378282.png)